molecular formula C15H16N2O B3024074 1,3-Dimethyl-1,3-diphenylurea CAS No. 611-92-7

1,3-Dimethyl-1,3-diphenylurea

Cat. No.: B3024074
CAS No.: 611-92-7
M. Wt: 240.3 g/mol
InChI Key: ADCBKYIHQQCFHE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1,3-Dimethyl-1,3-diphenylurea plays a crucial role in biochemical reactions due to its ability to interact with various biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 can lead to the inhibition of the enzyme’s activity, affecting the metabolic pathways of other compounds . Additionally, this compound can bind to proteins and alter their conformation, impacting their biological activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in stress responses. For instance, exposure to this compound can activate the MAPK signaling pathway, leading to changes in gene expression that help cells cope with oxidative stress . Moreover, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. For example, by binding to the active site of cytochrome P450 enzymes, this compound can prevent the metabolism of other substrates, leading to an accumulation of these compounds in the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of genes involved in stress responses and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and enzyme activity that may not be immediately reversible.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and disruptions in metabolic processes . These adverse effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These interactions can lead to the formation of various metabolites, some of which may have biological activity of their own . The compound can also affect the levels of key metabolites within the cell, influencing metabolic flux and the overall metabolic state of the organism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity . For example, binding to plasma proteins can facilitate the transport of this compound through the bloodstream, allowing it to reach various tissues and exert its effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound can be found in various cellular compartments, including the cytoplasm and the nucleus . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. These localization patterns can affect the compound’s ability to interact with different biomolecules and exert its biochemical effects.

Chemical Reactions Analysis

1,3-Dimethyl-1,3-diphenylurea undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common reagents and conditions used in these reactions include dichloromethane as a solvent, triethylamine as a base, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

1,3-dimethyl-1,3-diphenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-16(13-9-5-3-6-10-13)15(18)17(2)14-11-7-4-8-12-14/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCBKYIHQQCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044964
Record name 1,3-Dimethyl-1,3-diphenylurea
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Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Urea, N,N'-dimethyl-N,N'-diphenyl-
Source EPA Chemicals under the TSCA
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CAS No.

611-92-7
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Record name 1,3-Dimethyl-1,3-diphenylurea
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Record name Urea, N,N'-dimethyl-N,N'-diphenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dimethyl-1,3-diphenylurea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-1,3-diphenylurea
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Record name 1,3-DIMETHYL-1,3-DIPHENYLUREA
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Methylcentralite analyzed in gunshot residue (GSR)?

A1: Methylcentralite is a stabilizer compound found in smokeless gunpowder. Analyzing its presence in GSR can help link a suspect to a firearm or scene, especially when combined with the analysis of other organic gunshot residues (OGSR) []. This is particularly relevant with the increasing use of lead-free ammunition, which limits the effectiveness of traditional inorganic GSR analysis [].

Q2: Can analyzing Methylcentralite and other OGSR help determine the brand of ammunition used?

A3: Yes, research suggests a strong correlation between the chemical composition of fired and unfired powder. By analyzing the relative concentrations of key OGSR components, including Methylcentralite, it may be possible to identify the specific brand of ammunition used in a crime [].

Q3: How does the presence of Methylcentralite in GSR change over time?

A4: One study found that Methylcentralite concentrations on collected samples were lower after SEM/EDS analysis for IGSR compared to before []. This suggests potential loss of Methylcentralite during storage or analysis procedures. Therefore, extracting OGSR, including Methylcentralite, rapidly before or after IGSR analysis is recommended to prevent loss and ensure accurate results.

Q4: Are there any challenges in analyzing Methylcentralite in GSR?

A5: One challenge is developing efficient and reliable extraction techniques for OGSR from sample collection materials like carbon stubs, without interfering with the detection of IGSR []. Additionally, optimizing analytical methods like GC/MS and LC-MS/MS for sensitivity and selectivity is crucial to accurately detect and quantify Methylcentralite and other OGSR components present in trace amounts within GSR samples [, ].

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